1-(4-Bromophenylsulfonyl)pyrrolidine
Overview
Description
1-(4-Bromophenylsulfonyl)pyrrolidine is an organic compound with the molecular formula C10H12BrNO2S. It is characterized by a pyrrolidine ring attached to a 4-bromophenylsulfonyl group.
Scientific Research Applications
1-(4-Bromophenylsulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-(4-Bromophenylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
1-(4-Bromophenylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Oxidation: Oxidizing agents (hydrogen peroxide, peracids), solvent (acetic acid), elevated temperature.
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), low temperature.
Major Products:
- Substituted derivatives (e.g., 4-aminophenylsulfonylpyrrolidine)
- Sulfone derivatives
- Sulfide derivatives
Mechanism of Action
The mechanism of action of 1-(4-Bromophenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-(4-Bromophenylsulfonyl)pyrrolidine can be compared with other similar compounds, such as:
1-(4-Chlorophenylsulfonyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and binding properties due to the difference in halogen size and electronegativity.
1-(4-Methylphenylsulfonyl)pyrrolidine: Contains a methyl group instead of a halogen. It has different steric and electronic effects, influencing its chemical behavior and applications.
1-(4-Fluorophenylsulfonyl)pyrrolidine: Similar structure with a fluorine atom.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOJWOSNSJXQMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353371 | |
Record name | 1-(4-Bromobenzene-1-sulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644320 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
136350-52-2 | |
Record name | 1-(4-Bromobenzene-1-sulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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